2-[(1S)-1-Benzyl-2-sulfanylethyl]-1H-imidazo[4,5-C]pyridin-5-ium
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Overview
Description
2-[(1S)-1-BENZYL-2-SULFANYLETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM is an organic heterocyclic compound belonging to the class of imidazo[4,5-c]pyridines . This compound consists of an imidazole ring fused to a pyridine ring, with a benzyl and sulfanyl group attached to the structure . It is a small molecule with a molecular formula of C15H16N3S and a molecular weight of 270.37 g/mol .
Preparation Methods
The synthesis of 2-[(1S)-1-BENZYL-2-SULFANYLETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM typically involves the following steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor.
Introduction of the benzyl group: This step involves the alkylation of the imidazo[4,5-c]pyridine core with a benzyl halide under basic conditions.
Addition of the sulfanyl group:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(1S)-1-BENZYL-2-SULFANYLETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazo[4,5-c]pyridine core can be reduced under hydrogenation conditions to form partially or fully saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1S)-1-BENZYL-2-SULFANYLETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-BENZYL-2-SULFANYLETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM involves its interaction with specific molecular targets and pathways. One of the known targets is neprilysin, a metalloprotease enzyme involved in the degradation of various peptides . The compound acts as an inhibitor of neprilysin, thereby modulating the levels of its peptide substrates and exerting its biological effects .
Comparison with Similar Compounds
2-[(1S)-1-BENZYL-2-SULFANYLETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM can be compared with other imidazo[4,5-c]pyridine derivatives, such as:
2-[(1S)-1-BENZYL-2-HYDROXYETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM: This compound has a hydroxyl group instead of a sulfanyl group, which may result in different chemical reactivity and biological activity.
2-[(1S)-1-BENZYL-2-AMINOETHYL]-1H-IMIDAZO[4,5-C]PYRIDIN-5-IUM: This compound has an amino group instead of a sulfanyl group, which may affect its interaction with molecular targets and its overall pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit neprilysin, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16N3S+ |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2S)-2-(3H-imidazo[4,5-c]pyridin-5-ium-2-yl)-3-phenylpropane-1-thiol |
InChI |
InChI=1S/C15H15N3S/c19-10-12(8-11-4-2-1-3-5-11)15-17-13-6-7-16-9-14(13)18-15/h1-7,9,12,19H,8,10H2,(H,17,18)/p+1/t12-/m1/s1 |
InChI Key |
DCUCDCAIOMIBEA-GFCCVEGCSA-O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CS)C2=NC3=C(N2)C=[NH+]C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C2=NC3=C(N2)C=[NH+]C=C3 |
Origin of Product |
United States |
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